molecular formula C13H17BFIO2 B14028610 2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14028610
M. Wt: 361.99 g/mol
InChI Key: FXGHRDMLNOAVRH-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of interest due to its potential applications in organic synthesis, particularly in cross-coupling reactions. The presence of both fluorine and iodine atoms on the phenyl ring makes it a versatile intermediate for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Halogenation: The starting material, 3-methylphenol, undergoes halogenation to introduce the fluorine and iodine atoms at the 2 and 6 positions, respectively.

    Borylation: The halogenated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Cross-Coupling Reactions: The boron atom in the dioxaborolane ring makes this compound an excellent candidate for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Aryl Derivatives: Formed through cross-coupling reactions.

    Functionalized Phenyl Compounds: Resulting from substitution reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.

Medicine

    Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Employed in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a reagent in chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with various substrates, facilitating their transformation. The presence of fluorine and iodine atoms enhances the compound’s reactivity and selectivity in these processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

The unique combination of fluorine, iodine, and a methyl group on the phenyl ring, along with the dioxaborolane moiety, makes 2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane particularly versatile in organic synthesis. Its ability to undergo both substitution and cross-coupling reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C13H17BFIO2

Molecular Weight

361.99 g/mol

IUPAC Name

2-(2-fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BFIO2/c1-8-6-7-9(16)10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3

InChI Key

FXGHRDMLNOAVRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)I

Origin of Product

United States

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